Magnetic Susceptibility Measurements of Bis(diethyldithiocarbamato-S,S')iron Complexes: From Theory to Experimental Practice
Magnetic Susceptibility Measurements of Bis(diethyldithiocarbamato-S,S')iron Complexes: From Theory to Experimental Practice
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iron dithiocarbamate complexes represent a cornerstone in the study of molecular magnetism, primarily due to their accessibility and rich electronic behavior. The bis(diethyldithiocarbamato-S,S')iron(III) species, often formulated as [Fe(Et₂dtc)₂X] where X is an additional ligand, are particularly fascinating. Unlike their well-studied tris-ligated counterparts famous for spin crossover (SCO), these five-coordinate complexes frequently exhibit an intermediate-spin (S=3/2) ground state, a rarity for iron.[1][2] Understanding and quantifying the magnetic properties of these complexes is crucial for applications ranging from materials science to the development of therapeutic agents. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for measuring the magnetic susceptibility of these compounds. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for both solid-state and solution-state measurements, and offer insights into data interpretation.
The Unique Magnetic Landscape of Iron Dithiocarbamates
The field of molecular magnetism was revolutionized by the discovery of anomalous magnetic behavior in tris(N,N-dialkyldithiocarbamato)iron(III) complexes, which was the first observation of the spin crossover (SCO) phenomenon.[3][4] These compounds can be thermally switched between a low-spin (LS, S=1/2) state at low temperatures and a high-spin (HS, S=5/2) state at higher temperatures.[3]
The subject of this guide, the bis(diethyldithiocarbamato)iron(III) complexes, present a different but equally compelling magnetic scenario. Typically featuring a square pyramidal geometry, the electronic structure of these five-coordinate Fe(III) (d⁵) centers is delicately balanced.[1] This often leads to the stabilization of an intermediate-spin (IS) quartet state (S=3/2), which is energetically situated between the typical LS and HS states.[2] The precise spin state and magnetic behavior are highly sensitive to the nature of the fifth ligand (X) and the packing forces within the crystal lattice, making their characterization by magnetic susceptibility measurements an essential task.[1][5]
Theoretical Foundation: Electron Spins and Magnetic Moment
Paramagnetism in transition metal complexes arises from the presence of unpaired electrons.[6] The magnetic susceptibility (χ) of a material quantifies the extent to which it is magnetized in an applied magnetic field.[7] From this experimentally determined value, we can calculate the effective magnetic moment (µeff), which is directly related to the number of unpaired electrons (n) and the total spin quantum number (S).
The spin-only magnetic moment (µ_s.o._) can be calculated using the following equation:
µ_s.o._ = g * √[S(S+1)]
where 'g' is the electron g-factor (approximately 2.0023) and S is the total spin. A more practical formula relates µeff directly to the number of unpaired electrons:
µeff = √[n(n+2)] (in units of Bohr magnetons, µB)
The expected spin-only magnetic moments for the relevant spin states of Fe(III) are summarized below. Deviations from these values can occur due to orbital contributions to the magnetic moment.
| Spin State | Total Spin (S) | Unpaired Electrons (n) | Theoretical µ_s.o._ (µB) |
| Low-Spin (LS) | 1/2 | 1 | 1.73 |
| Intermediate-Spin (IS) | 3/2 | 3 | 3.87 |
| High-Spin (HS) | 5/2 | 5 | 5.92 |
The relationship between the molar magnetic susceptibility (χM) and the effective magnetic moment is given by:
µeff = √[8 * χM * T] ≈ 2.828 * √[χM * T]
where T is the absolute temperature. The product χM*T is a valuable parameter, as its temperature dependence provides direct insight into the magnetic behavior of the complex.
Caption: Electronic spin states for a d⁵ Fe(III) ion.
Solid-State Measurements: SQUID Magnetometry
For a comprehensive understanding of a complex's magnetic properties, particularly to investigate spin transitions or magnetic ordering, temperature-dependent measurements are essential. The Superconducting QUantum Interference Device (SQUID) magnetometer is the instrument of choice for these studies due to its exceptional sensitivity.[8][9]
Principle of Operation
A SQUID magnetometer measures the very small magnetic fields produced by a sample as it is moved through a set of superconducting detection coils.[8] The instrument operates at cryogenic temperatures and can apply strong magnetic fields, allowing for the characterization of paramagnetic, diamagnetic, ferromagnetic, and antiferromagnetic materials over a wide temperature range (typically 2 K to 400 K).[10]
Experimental Protocol: Temperature-Dependent Magnetic Susceptibility
This protocol outlines a standard procedure for collecting variable-temperature magnetic susceptibility data.
A. Sample Preparation:
-
Mass Determination: Accurately weigh an empty gelatin capsule or a section of a plastic straw. An empty mass of 10-20 mg is typical.
-
Sample Loading: Carefully pack a finely ground microcrystalline sample of the bis(diethyldithiocarbamato-S,S')iron complex into the sample holder. Aim for a sample mass of 10-30 mg. A larger sample mass improves the signal-to-noise ratio but can lead to saturation effects in highly magnetic samples.
-
Final Mass: Accurately weigh the loaded sample holder. The difference between the final and initial mass gives the precise sample mass.
-
Securing the Sample: If using a gelatin capsule, close it securely. If using a straw, plug both ends with a small amount of quartz wool to prevent the sample from moving.
B. Instrument Setup and Data Collection:
-
Mounting: Securely attach the sample holder to the magnetometer's sample rod and insert it into the instrument.
-
Centering: Center the sample within the SQUID's detection coils according to the instrument's software procedure. This is critical for accurate data collection.
-
Measurement Sequence:
-
Field Selection: Apply a static DC magnetic field, typically between 0.5 T and 1.0 T.[10] This field is strong enough to produce a good signal but usually not strong enough to saturate the sample at higher temperatures.
-
Cooling Mode: Cool the sample to the lowest desired temperature (e.g., 2 K) in the applied field.
-
Warming Mode Data Collection: Measure the magnetic moment as the temperature is slowly increased from the base temperature (e.g., 2 K) to the maximum temperature (e.g., 300 K or 400 K). This is the "zero-field-cooled warming" (ZFCW) or, more commonly in this context, simply the "warming" curve.
-
Cooling Mode Data Collection: After reaching the maximum temperature, measure the magnetic moment as the temperature is slowly decreased back to the base temperature. This provides the "cooling" curve. Comparing the warming and cooling curves is essential for identifying thermal hysteresis.[11][12]
-
C. Data Correction:
-
Diamagnetic Correction: The measured magnetic moment includes contributions from the paramagnetic iron centers, the diamagnetism of the atoms in the complex, and the diamagnetism of the sample holder. The raw data must be corrected for these diamagnetic contributions.
-
Pascal's Constants: Use tabulated Pascal's constants to calculate the diamagnetic contribution of the ligand and counter-ions.[10] The diamagnetism of the sample holder is determined by measuring an empty holder under identical conditions.
-
Calculation: The corrected molar susceptibility (χM) is calculated by the instrument software after inputting the sample mass, molecular weight, and the diamagnetic correction values.
Caption: Experimental workflow for SQUID magnetometry.
Solution-State Measurements: The Evans NMR Method
The Evans method is a rapid and convenient technique for determining the magnetic susceptibility of a paramagnetic substance in solution using a standard NMR spectrometer.[13][14][15] It is particularly useful for routine characterization at a single temperature.
Principle of Operation
The method relies on the principle that a paramagnetic solute alters the bulk magnetic susceptibility of the solution, causing a small shift in the resonance frequency of an inert reference compound (usually the solvent or tetramethylsilane, TMS).[7][16] By measuring this frequency shift (Δf), one can calculate the magnetic susceptibility of the solute. A coaxial NMR tube insert is used to physically separate the solution containing the paramagnetic complex from the pure reference solvent.[13]
Experimental Protocol: Determining µeff in Solution
A. Sample Preparation:
-
Reference Tube: Fill the inner capillary of a coaxial NMR tube insert (e.g., a Wilmad-LabGlass WGS-5BL) with the chosen deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) containing a small amount of TMS.
-
Solution Preparation: Prepare a solution of the bis(diethyldithiocarbamato-S,S')iron complex in the same deuterated solvent with a precisely known concentration (c), typically in the range of 1-10 mg/mL.
-
Sample Tube: Transfer the paramagnetic solution to the outer tube of the NMR assembly and carefully insert the reference-filled capillary.
B. NMR Data Acquisition:
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked and shimmed on the deuterated solvent. Record the exact spectrometer frequency (ν) in Hz.
-
Acquire Spectrum: Acquire a high-resolution ¹H NMR spectrum. You will observe two distinct peaks for the reference signal (e.g., the residual solvent peak or the TMS peak)—one from the inner capillary and one from the outer solution, shifted due to the paramagnetic sample.
-
Determine Frequency Shift (Δf): Carefully measure the difference in frequency (in Hz) between the two reference peaks. Δf = f_solution - f_reference.
C. Calculation and Analysis:
-
Calculate Molar Susceptibility (χM): The molar magnetic susceptibility can be calculated using the simplified Evans equation:
χM = (Δf * M) / (ν * c) + χM_solvent
where:
-
Δf is the observed frequency shift (Hz).
-
M is the molecular weight of the complex ( g/mol ).
-
ν is the spectrometer frequency (Hz).
-
c is the concentration of the complex (g/cm³).
-
χM_solvent is a small correction term for the molar susceptibility of the solvent (this is often neglected for highly paramagnetic samples but should be included for accuracy).
-
-
Diamagnetic Correction: The calculated χM is the total susceptibility. To find the paramagnetic susceptibility (χP), you must correct for the diamagnetism (χD) of the compound using Pascal's constants.
χP = χM - χD
-
Calculate Effective Magnetic Moment (µeff): Use the corrected paramagnetic susceptibility (χP) to calculate µeff at the probe temperature (T).
µeff = √[8 * χP * T]
Caption: Step-by-step workflow for the Evans NMR method.
Data Interpretation: Unveiling Magnetic Behavior
The primary output from a temperature-dependent SQUID measurement is a plot of χM*T versus T. The shape of this curve is highly informative.
-
Temperature-Independent χM*T: If the value of χMT is constant over a wide temperature range, it indicates that the complex exists in a single, pure spin state with no significant magnetic interactions between molecules. The value of χMT can be used to confirm the spin state (e.g., ~0.375 cm³·K·mol⁻¹ for S=1/2, ~1.875 for S=3/2, and ~4.375 for S=5/2).
-
Gradual Decrease in χM*T upon Cooling: This is characteristic of a gradual spin crossover from a high-spin or intermediate-spin state to a lower spin state. It can also indicate the presence of antiferromagnetic interactions between neighboring iron centers.
-
Abrupt Decrease in χMT upon Cooling: A sharp drop in the χMT value signifies a cooperative spin transition. If the warming and cooling curves do not overlap in the transition region, the system exhibits thermal hysteresis, which is a hallmark of a first-order phase transition and indicates bistability.[11][17]
-
Increase in χMT upon Cooling: A rise in χMT at low temperatures is indicative of ferromagnetic interactions between molecules.
For bis(diethyldithiocarbamato-S,S')iron(III) complexes, a room temperature µeff value around 3.9 µB, corresponding to a χM*T of ~1.9 cm³·K·mol⁻¹, is strong evidence for an S=3/2 intermediate-spin state.[1] Any significant deviation or temperature dependence warrants further investigation as it may point to spin equilibrium or intermolecular magnetic exchange.
References
-
Evans, D. F. (1959). The determination of the paramagnetic susceptibility of substances in solution by nuclear magnetic resonance. Journal of the Chemical Society, 2003-2009. [Link]
-
Michigan State University Department of Chemistry. Magnetic Susceptibility of Coordination Compounds. [Link]
-
Johnson, A. R. (2016). The Evans method: Measuring magnetic susceptibility by NMR. VIPEr. [Link]
-
JoVE. (2017). The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility. Journal of Visualized Experiments. [Link]
-
Wikipedia. Iron tris(diethyldithiocarbamate). [Link]
-
Ganguli, P., et al. (1974). Magnetic interactions in iron (III) bis{dithiocarbamates). The Journal of Chemical Physics, 61(10), 4094-4101. [Link]
-
Nikonov, G. I., et al. (2010). EPR Features of Spin-Crossover in Tris(N,N-Dialkyl-Dithiocarbamato)Iron(III). Applied Magnetic Resonance, 39(1-2), 123-132. [Link]
-
Pugh, T., et al. (2021). Elucidating the paramagnetic interactions of an inorganic–organic hybrid radical-functionalized Mn-Anderson cluster. Dalton Transactions, 50(6), 2229-2236. [Link]
-
DeSimone, R. E., & Martin, R. L. (1984). Structure and magnetic behavior of iron(III) dithiocarbamate complexes exhibiting S = 1/2 ⇌ S = 5/2 thermal equilibrium. Inorganic Chemistry, 23(4), 493-500. [Link]
-
Eley, R. R., et al. (1972). Magnetic properties of some dithiocarbamate compounds of chromium(III), manganese(III), and iron(III) at very low temperatures. Journal of the Chemical Society, Dalton Transactions, (21), 2323-2326. [Link]
-
Leipoldt, J. G., & Coppens, P. (1973). Correlation between structure- and temperature-dependent magnetic behavior of iron dithiocarbamate complexes. Inorganic Chemistry, 12(10), 2269–2274. [Link]
-
Bousseksou, A., et al. (2018). Thermodynamical aspects of the spin crossover phenomenon. Comptes Rendus Chimie, 21(11), 1019-1032. [Link]
-
van Koningsbruggen, P. J., Maeda, Y., & Oshio, H. (2004). Iron(III) Spin Crossover Compounds. Topics in Current Chemistry, 233, 259–324. [Link]
-
Scholl, S. C., et al. (2024). A combined theoretical and experimental approach to determine the right choice of co-ligand to impart spin crossover in Fe(II) complexes. Dalton Transactions. [Link]
-
Niel, V., et al. (2001). Iron(III) Spin-Crossover Compounds with a Wide Apparent Thermal Hysteresis around Room Temperature. Journal of the American Chemical Society, 123(47), 11684–11691. [Link]
-
Barra, A. L., et al. (2022). From strong to weak interaction: reconciling SQUID and µSQUID-EPR data in anomalous Co(II) dimers. CentAUR. [Link]
-
ResearchGate. (2010). Magnetic susceptibility temperature dependence of I and IV. [Link]
-
JETIR. (2021). Synthesis and Spectral Characterization of Manganese (II) and Iron (III) with Dithiocarbamates. Journal of Emerging Technologies and Innovative Research, 8(12). [Link]
-
Ksenofontov, V., et al. (2021). Room-Temperature Spin Crossover in a Solution of Iron(II) Complexes with N,N′-Disubstituted Bis(pyrazol-3-yl)pyridines. Inorganic Chemistry, 60(23), 18197–18207. [Link]
-
SQUID-amplified low noise torque magnetometer for high fields and low temperatures. (n.d.). [Link]
-
Pardasani, R. T. (2012). Magnetic properties of Fe2(Et2dtc)2(Et2–tds)Cl2Br2. In Magnetic Properties of Paramagnetic Compounds. [Link]
-
Ileperuma, O. A., & Feltham, R. D. (1977). Iron-sulfur complexes of nitric oxide. 2. Synthesis and exchange studies. Inorganic Chemistry, 16(8), 1876–1881. [Link]
-
Eley, R. R., et al. (1972). Electron spin crossover in iron(III) dithiocarbamates. Inorganic Chemistry, 11(5), 1128–1131. [Link]
-
ResearchGate. (2019). Plot of the magnetometric (SQUID) data (at 50 mT) for the high-spin... [Link]
-
Pal, S., et al. (2007). Synthesis and structure of iron (III) and iron (II) complexes in S4P2 environment. Polyhedron, 26(15), 4473-4482. [Link]
-
University of Wisconsin-Madison Chemistry. SQUID Magnetic Property Measurement System. [Link]
-
Schreck, C., et al. (2024). Binucleating Jäger-type {(N2O2)2}4− ligands: magnetic and electronic interactions. Dalton Transactions. [Link]
-
Herchel, R., et al. (2013). Spin-crossover in an iron(iii) complex showing a broad thermal hysteresis. Dalton Transactions, 42(42), 15099-15102. [Link]
-
Nihei, M., et al. (2007). Spin crossover iron(III) complexes. Coordination Chemistry Reviews, 251(21-24), 2606-2621. [Link]
-
de Vries, J. L. K. F., et al. (1972). Iron(II) Complexes with Two and Three Dialkyldithiocarbamate Ligands. Inorganic Chemistry, 11(8), 1965-1968. [Link]
-
DeFotis, G. C., et al. (1977). Magnetic interactions in halobis(morpholyldithiocarbamato) iron(III). I. Solvation effects in iodo and bromo homologues. The Journal of Chemical Physics, 67(12), 5425-5436. [Link]
-
Wikipedia. Iron bis(diethyldithiocarbamate). [Link]
-
Sarker, J. C., et al. (2025). Synthesis and Molecular Structure of Iron(III) Diaryl-Dithiocarbamate Complexes. Inorganics, 13(3), 70. [Link]
-
Bezpalko, M. Y., et al. (2021). Synthesis and Reactivity of Iron Complexes with a Biomimetic SCS Pincer Ligand. Organometallics, 40(3), 329–338. [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Paramagnetic Properties of Fe, Fe2+ and Fe3+. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Iron tris(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Paramagnetic Properties of Fe, Fe 2+, and Fe 3+ [chemed.chem.purdue.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. cpfs.mpg.de [cpfs.mpg.de]
- 10. Binucleating Jäger-type {(N 2 O 2 ) 2 } 4− ligands: magnetic and electronic interactions of Fe( ii ), Ni( ii ) and Cu( ii ) across an in-plane TTF-bri ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00479E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spin-crossover in an iron(iii) complex showing a broad thermal hysteresis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]
- 14. jove.com [jove.com]
- 15. Elucidating the paramagnetic interactions of an inorganic–organic hybrid radical-functionalized Mn-Anderson cluster - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04149A [pubs.rsc.org]
- 16. scribd.com [scribd.com]
- 17. Thermodynamical aspects of the spin crossover phenomenon [comptes-rendus.academie-sciences.fr]
